1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide
Overview
Description
1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H21ClN2O3S and its molecular weight is 344.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.0961414 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticoagulant Applications
A compound similar in structure, MD 805, was investigated for its anticoagulant properties in patients with chronic renal failure undergoing maintenance hemodialysis. It was compared with heparin and found to exhibit a stable antithrombin effect without marked interindividual differences in coagulation time. This suggests potential applications of related compounds in developing anticoagulant therapies for patients on hemodialysis, highlighting their usefulness in maintenance anticoagulation therapy (Matsuo, Nakao, Yamada, & Matsuo, 1986).
Pharmacokinetics and Drug Metabolism
Research on the pharmacokinetics and metabolism of compounds like CP-945,598, a selective cannabinoid receptor antagonist, has been conducted to understand its absorption, metabolism, and elimination in humans. Such studies are crucial for developing new drugs as they provide detailed insights into how compounds are processed in the body. The findings showed extensive metabolism and identified the primary pathways, highlighting the role of CYP3A4/3A5 in the oxidative metabolism (Miao, Sun, Liras, & Prakash, 2012).
Environmental Science Applications
In environmental science, perfluorinated alkyl sulfonamides (PFASs) have been investigated for their occurrence and strength as indoor air pollutants. Studies such as the one conducted in Ottawa, Canada, shed light on the environmental persistence and human exposure risks associated with PFASs. This research aids in understanding the environmental impact of chemical compounds and the need for regulations to limit human exposure (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).
Diagnostic Applications in Oncology
Compounds with specific receptor binding properties, such as sigma receptor ligands, have been explored for their potential in cancer diagnosis. For example, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) was studied for its ability to visualize primary breast tumors in vivo by targeting sigma receptors overexpressed on cancer cells. Such research underscores the potential of structurally similar compounds in developing diagnostic tools for oncology (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-ethylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-17-15(19)13-6-4-8-18(10-13)22(20,21)11-12-5-3-7-14(16)9-12/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJTYNLNHGBMQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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